molecular formula C22H18N2O3 B3721329 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B3721329
M. Wt: 358.4 g/mol
InChI Key: KMBSKQVPIHMKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and an acetamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism by which N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
  • N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

Uniqueness

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the benzoxazole ring, in particular, enhances its fluorescence properties, making it valuable for applications in bioimaging and diagnostics .

Properties

IUPAC Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-7-10-20-18(11-14)24-22(27-20)17-13-16(8-9-19(17)25)23-21(26)12-15-5-3-2-4-6-15/h2-11,13,25H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBSKQVPIHMKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 3
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Reactant of Route 6
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.